1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine
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Overview
Description
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine is a complex organic compound featuring a piperazine ring substituted with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine typically involves multi-step organic reactions. One common route includes:
Formation of the pyridine derivative: Starting with a pyridine precursor, tert-butylthio and methyl groups are introduced through substitution reactions.
Piperazine ring formation: The pyridine derivative is then reacted with ethyl-substituted piperazine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic processes: Utilizing catalysts to enhance reaction rates and yields.
Flow chemistry: Employing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyridine ring can lead to dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkyl halides or amines for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation of the tert-butylthio group.
Dihydropyridine derivatives: From reduction of the pyridine ring.
Substituted piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine involves:
Molecular targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways: Influencing biochemical pathways related to its target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-phenylpiperazine: Contains a phenyl group on the piperazine ring.
Uniqueness
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H27N3S |
---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C16H27N3S/c1-6-18-9-11-19(12-10-18)15-8-7-14(13(2)17-15)20-16(3,4)5/h7-8H,6,9-12H2,1-5H3 |
InChI Key |
KQZREYMTCOMQMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C=C2)SC(C)(C)C)C |
Origin of Product |
United States |
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